2-Phenylethyl-D9-amine

Description

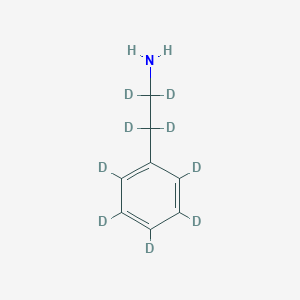

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-NVLGFDPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312092 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-05-6 | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Rigorous Analytical Characterization of 2 Phenylethyl D9 Amine

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Phenylethylamine Derivatives

The synthesis of deuterated phenylethylamine derivatives can be achieved through several methods, each offering distinct advantages in terms of selectivity and efficiency.

Direct Deuteration Approaches Utilizing Deuterating Agents

Direct hydrogen-isotope exchange (HIE) reactions represent a straightforward approach for deuterium incorporation. Manganese-catalyzed C-H activation has been demonstrated for the selective ortho-deuteration of benzaldehydes using D₂O as the deuterium source. rsc.org This method relies on the in situ formation of a transient directing group with an amine catalyst. rsc.org While this specific methodology was applied to benzaldehydes, similar transition metal-catalyzed HIE reactions could potentially be adapted for the deuteration of the aromatic ring of phenylethylamine. Another approach involves the use of a Pd/C-Al-D₂O system, which has shown good H-D exchange at the benzylic CH₂ position of phenylethylamine. mdpi.com

Multi-step Chemical Synthesis Employing Deuterated Precursors

A versatile and highly selective method for preparing deuterated amines involves a multi-step synthesis starting from readily available deuterated precursors. nih.govrsc.org One such strategy utilizes the reduction of ynamides with a combination of triflic acid and deuterated triethylsilane. nih.govrsc.orgrsc.org This metal-free approach allows for the divergent synthesis of phenylethylamines with precise deuterium incorporation at the α and/or β positions with high isotopic enrichment. nih.govrsc.orgrsc.org For instance, the synthesis of selectively deuterated phenylethylamines (17dα₂, 17dß₂, and 17dα₂ß₂) has been achieved with excellent deuteration levels, ranging from 97% to >99% at the α-position and 84% to 95% at the β-position. rsc.orgrsc.org

The general synthetic route can be envisioned as follows:

Ynamide Formation: Copper-catalyzed cross-coupling of a bromoalkyne with a sulfonamide. nih.gov

Reductive Deuteration: Treatment of the resulting ynamide with a combination of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d₁). nih.govrsc.org

Deprotection: Removal of the protecting groups to yield the final deuterated phenylethylamine. nih.govrsc.org

This method's adaptability allows for the preparation of various isotopologues by selecting the appropriate deuterated or non-deuterated reagents. nih.govrsc.org

Enzymatic Deuteration Techniques for Biosynthetic Pathways

Enzymatic methods offer a high degree of selectivity for deuteration. While direct enzymatic synthesis of 2-Phenylethyl-D9-amine is not extensively documented, related enzymatic reactions provide a basis for potential strategies. For example, engineered D-amino acid oxidase has been used for imine synthesis, which could be a precursor step in a chemoenzymatic route to deuterated amines. acs.org Furthermore, the metabolism of phenylethylamine by monoamine oxidase (MAO) is well-established. nih.govnih.govnih.gov Deuterium substitution at the α-carbon significantly slows down this metabolism due to the kinetic isotope effect, indicating a strong interaction between the enzyme and this position. nih.govnih.govnih.gov This suggests that enzymatic or chemoenzymatic strategies could be developed to selectively introduce deuterium.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Rigorous characterization is essential to confirm the exact position of deuterium incorporation and to assess the isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Isotopic Enrichment Verification

NMR spectroscopy is a powerful tool for determining the location and extent of deuteration.

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates deuterium substitution at that position. mdpi.com For example, the disappearance of benzylic proton signals in the ¹H NMR spectrum of L-phenylalanine confirms deuteration at that site. mdpi.com

²H NMR: ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. mdpi.comdoi.org The integration of the deuterium signals, often against an internal standard like acetonitrile-d₃, allows for the quantification of deuterium incorporation. doi.org

¹³C NMR: ¹³C NMR spectra can also reveal deuterium incorporation. The coupling between carbon and deuterium (C-D) leads to characteristic splitting patterns and isotopic shifts in the ¹³C signals, which can be used to identify the sites of deuteration. researchgate.netresearchgate.net

The following table summarizes typical NMR data for phenylethylamine, which serves as a reference for analyzing its deuterated analogue.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Position |

| ¹H | 7.35 - 7.20 | m | Aromatic |

| ¹H | 3.23 | t | α-CH₂ |

| ¹H | 2.95 | t | β-CH₂ |

| ¹³C | 138.9 | s | Aromatic C1 |

| ¹³C | 129.3 | d | Aromatic C3/C5 |

| ¹³C | 128.9 | d | Aromatic C2/C6 |

| ¹³C | 126.8 | d | Aromatic C4 |

| ¹³C | 43.5 | t | α-CH₂ |

| ¹³C | 36.2 | t | β-CH₂ |

| Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of deuterated compounds. sci-hub.se

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula and confirmation of the number of deuterium atoms incorporated. rsc.orgdoi.org The mass of this compound will be significantly higher than its non-deuterated counterpart due to the presence of nine deuterium atoms.

The fragmentation patterns observed in the mass spectrum can also provide structural information. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway, leading to the formation of a stable iminium ion. libretexts.org The mass-to-charge ratio (m/z) of these fragment ions will be shifted in the deuterated analogue, further confirming the location of the deuterium atoms.

The table below shows the expected exact masses for 2-phenylethylamine and its fully deuterated isotopologue, this compound.

| Compound | Molecular Formula | Exact Mass (Da) |

| 2-Phenylethylamine | C₈H₁₁N | 121.08915 |

| This compound | C₈H₂D₉N | 130.14568 |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomeric Analysis

The assessment of chemical and isomeric purity of this compound is critical and is effectively achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). These methods allow for the separation of the deuterated compound from any non-deuterated or partially deuterated analogues, as well as the resolution of potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like phenylethylamines. For this compound, reverse-phase HPLC is commonly employed to determine its chemical purity. When coupled with a suitable detector, such as a UV detector or a mass spectrometer, it provides a robust method for quantification.

For the crucial analysis of isomeric purity, specifically enantiomeric separation, chiral HPLC is the method of choice. The use of a chiral stationary phase (CSP) enables the separation of the (R)- and (S)-enantiomers of this compound. Diastereomeric derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), followed by analysis on a standard achiral column is an alternative indirect approach. cuny.edu However, direct separation on a chiral column is often preferred to avoid potential kinetic resolution issues and simplify sample preparation. cuny.edu

A typical setup for the enantiomeric analysis of deuterated phenylethylamine derivatives involves a polysaccharide-based chiral column. doi.org For instance, a DAICEL CHIRALPAK OD-H column has been successfully used for the separation of deuterated (S)-1-phenylethylamine enantiomers. doi.org The separation is achieved due to the differential interactions of the enantiomers with the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline resolution of the enantiomeric peaks. doi.org

Interactive Data Table: Illustrative HPLC Conditions for Enantiomeric Purity of Deuterated Phenylethylamines

| Parameter | Condition | Source |

| Instrument | High-Performance Liquid Chromatograph | doi.orgresearchgate.net |

| Column | DAICEL CHIRALPAK OD-H (or similar polysaccharide-based CSP) | doi.org |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | doi.org |

| Flow Rate | 1.0 mL/min | cuny.edu |

| Detection | UV at 254 nm | researchgate.net |

| Temperature | Ambient | nih.gov |

| Internal Standard | Deuterated analogues can be used for quantification. researchgate.net |

Note: The exact mobile phase composition may require optimization for baseline separation of this compound enantiomers.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds and provides both qualitative and quantitative information. Due to the polarity and basic nature of amines, which can lead to peak tailing on standard GC columns, derivatization is often employed to improve chromatographic performance. oup.com Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) are used to convert the primary amine into a less polar, more volatile derivative, resulting in sharper, more symmetrical peaks. oup.com

GC-MS is exceptionally useful for confirming the isotopic purity of this compound. The mass spectrometer can distinguish between the fully deuterated compound and any residual, partially deuterated species by their different mass-to-charge ratios. Furthermore, GC-MS is adept at separating and identifying positional isomers, which might be present as impurities from the synthesis. oup.comnih.gov The fragmentation patterns observed in the mass spectrum provide structural information that is crucial for unequivocal identification. oup.com

Interactive Data Table: Representative GC-MS Parameters for Phenylethylamine Analysis

| Parameter | Condition | Source |

| Instrument | Gas Chromatograph-Mass Spectrometer | nih.gov |

| Column | HP-1MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | nih.gov |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Temperature Program | Initial 80°C, ramp to 310°C | nih.gov |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) (optional, for improved peak shape) | oup.com |

| MS Detection | Electron Ionization (EI) at 70 eV, Scan Mode or Selected Ion Monitoring (SIM) | oup.comnih.gov |

Note: The temperature program and other parameters should be optimized for the specific derivative of this compound being analyzed.

A known issue with deuterium-labeled standards in chromatography is the potential for different elution times compared to their non-deuterated counterparts, a phenomenon that must be accounted for during method development and validation. google.com

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is an indispensable analytical technique for the verification of functional groups within a molecule. For this compound, IR spectroscopy serves as a rapid and effective method to confirm the successful incorporation of deuterium at all possible positions (both on the aromatic ring and the ethylamine (B1201723) side chain) and to verify the presence of the primary amine functional group in its deuterated form.

The IR spectrum of this compound is expected to differ significantly from that of its non-deuterated analogue, 2-phenylethylamine. This difference is primarily due to the mass effect of substituting hydrogen (atomic mass ≈ 1) with deuterium (atomic mass ≈ 2). According to Hooke's Law, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Consequently, C-D and N-D bonds vibrate at lower frequencies than their C-H and N-H counterparts.

Key expected features in the IR spectrum of this compound include:

Absence of C-H and N-H Stretching Vibrations: The characteristic sharp N-H stretching bands of a primary amine, typically seen as a doublet around 3300-3500 cm⁻¹, will be absent. oup.com Similarly, the aromatic and aliphatic C-H stretching vibrations, usually found in the 2850-3100 cm⁻¹ region, will not be present. researchgate.net

Presence of C-D Stretching Vibrations: Strong absorption bands corresponding to the C-D stretching vibrations are expected to appear in the region of approximately 2100-2300 cm⁻¹. This includes both aromatic (Ar-D) and aliphatic (C-D) stretches. The C-D stretching frequency is roughly estimated by dividing the corresponding C-H frequency by the square root of 2 (≈1.41).

Presence of N-D Stretching Vibrations: The N-D stretching vibrations of the primary amine group (-ND₂) are anticipated to appear at a significantly lower wavenumber compared to N-H stretches, typically in the 2300-2500 cm⁻¹ range. Like primary N-H stretches, these may appear as two distinct bands for symmetric and asymmetric stretching modes.

Fingerprint Region: The region below 1500 cm⁻¹ will also show significant differences. C-D and N-D bending vibrations will appear at lower frequencies than the corresponding C-H and N-H bending modes (e.g., the N-H bend around 1600 cm⁻¹ will be shifted to a lower wavenumber for the N-D bend).

The verification of these spectral features provides strong evidence for the successful synthesis and perdeuteration of the this compound molecule.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments | Source |

| C-D Stretch (Aromatic) | ~2250 - 2300 | Replaces Ar-H stretch (~3030 cm⁻¹) | rsc.org |

| C-D Stretch (Aliphatic) | ~2100 - 2200 | Replaces Alkyl C-H stretch (~2850-2960 cm⁻¹) | rsc.org |

| N-D Stretch (Primary Amine) | ~2300 - 2500 | Replaces N-H stretch (~3300-3500 cm⁻¹), often a doublet | oup.com |

| N-D Bend (Scissoring) | ~1100 - 1200 | Replaces N-H bend (~1580-1650 cm⁻¹) | oup.com |

| C=C Stretch (Aromatic Ring) | ~1400 - 1600 | May show slight shifts compared to the non-deuterated compound | researchgate.net |

Note: These are estimated frequencies based on theoretical principles and data from similar deuterated compounds. Actual peak positions may vary.

Applications in Quantitative Bioanalytical and Omics Sciences

Functionality as an Internal Standard in Mass Spectrometry-Based Quantitative Assays

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), an internal standard (IS) is added at a known, constant concentration to all samples, including calibration standards and quality controls. nih.gov The IS helps to correct for variability that can occur at various stages of the analytical process, such as sample extraction, injection volume, chromatographic retention, and ionization efficiency. cerilliant.com Stable isotope-labeled (SIL) compounds like 2-Phenylethyl-D9-amine are considered the gold standard for internal standards because they co-elute with the target analyte and exhibit nearly identical physicochemical behavior, thereby providing the most accurate normalization. scispace.comcaymanchem.com

Quantitative proteomics and metabolomics are fields dedicated to the large-scale measurement of proteins and metabolites, respectively, within a biological system. These "omics" sciences rely heavily on the precision of mass spectrometry to detect subtle changes in molecular abundance that may be indicative of a disease state or a response to a therapeutic agent. nih.govnih.govnih.gov The complexity of biological samples in these studies makes accurate quantification challenging. omicsdi.org

Deuterated internal standards are essential for achieving reliable quantitative data in these fields. lcms.cz In proteomics, while peptide-based standards are common, deuterated small molecules like this compound can be used for the quantification of small molecule metabolites or drugs that interact with proteins. In metabolomics, which involves the analysis of a vast array of small molecules, a deuterated standard is invaluable for accurately quantifying its corresponding endogenous analyte. For instance, this compound would be the ideal internal standard for quantifying 2-phenylethylamine, a trace amine with neuromodulatory functions, in complex biological samples. The use of a stable isotope-labeled internal standard helps to account for matrix-induced variations, ensuring that the measured differences in analyte concentration between samples are truly biological and not analytical artifacts.

The Absolute Quantification (AQUA) strategy is a powerful mass spectrometry-based method for determining the precise amount of a specific protein or its post-translational modifications in a complex mixture. nih.govresearchgate.net The core principle of AQUA involves the use of a synthetic, stable isotope-labeled peptide that perfectly mimics a peptide generated from the proteolytic digestion of the target protein. nih.govnih.gov This labeled peptide is introduced into the sample at a known concentration. researchgate.net

By comparing the MS signal intensity of the endogenous, "light" peptide with that of the spiked, "heavy" AQUA peptide standard, the absolute concentration of the target protein can be calculated. nih.govcreative-proteomics.com While the classic AQUA method applies to peptides and proteins, the underlying principle is identical to the use of this compound for the absolute quantification of its non-labeled analog. By adding a known quantity of this compound to a sample, one can determine the absolute concentration of endogenous 2-phenylethylamine by comparing their respective signal intensities in the mass spectrometer. This approach bypasses the need for a calibration curve in every analytical run, streamlining the quantification process.

Biological matrices such as plasma, urine, serum, and tissue homogenates are inherently complex, containing a multitude of compounds that can interfere with the analysis of a target analyte. nih.govnih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to ensure accurate quantification in such matrices. scispace.comcaymanchem.com

Because the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte (e.g., 2-phenylethylamine), it behaves similarly during every step of sample preparation, from extraction and derivatization to chromatography. scispace.com This co-elution and similar behavior ensure that any loss of analyte during sample workup or any fluctuation in instrument response will affect both the analyte and the internal standard to the same degree. cerilliant.com The final measurement is based on the ratio of the analyte signal to the internal standard signal, a value that remains stable and accurate despite these variations. This principle applies to both endogenous molecules and exogenous substances like drugs or their metabolites.

| Analytical Step | Potential Source of Variability | How this compound (IS) Compensates |

|---|---|---|

| Sample Extraction | Incomplete recovery of the analyte from the biological matrix. | The IS is lost in the same proportion as the analyte, keeping the analyte/IS ratio constant. |

| LC Injection | Minor variations in the volume of sample injected into the LC-MS/MS system. | Both analyte and IS concentrations in the injected volume change proportionally, so the ratio is unaffected. |

| Chromatography | Slight shifts in retention time. | The IS co-elutes with the analyte, ensuring both are subjected to the same matrix conditions at the same time. cerilliant.com |

| Ionization (MS) | Ion suppression or enhancement from co-eluting matrix components. | The IS experiences the same degree of ion suppression/enhancement as the analyte, normalizing the signal response. clearsynth.com |

In clinical and forensic toxicology, analytical methods must be highly sensitive and specific to detect and quantify drugs, toxins, or their metabolites at trace levels in biological samples. researchgate.netnih.gov Phenethylamines, the class of compounds to which 2-phenylethylamine belongs, include many substances with psychoactive effects that are monitored in urine drug testing, workplace screening, and post-mortem investigations. clpmag.com

The use of deuterated internal standards is crucial for the accuracy and legal defensibility of these tests. clpmag.com For the analysis of phenethylamines, a deuterated standard like this compound ensures reliable quantification by minimizing the impact of the complex sample matrix on the analytical result. nih.gov Isotope dilution mass spectrometry, which employs these standards, is considered a definitive method for confirming the presence and concentration of a substance, providing the high level of certainty required in clinical and forensic settings.

Methodological Optimizations for Deuterated Internal Standards in Mass Spectrometry

While stable isotope-labeled internal standards are the preferred choice, their use requires careful methodological consideration to ensure the most accurate results. Optimizing their application involves understanding and mitigating potential analytical challenges.

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis. nih.govmyadlm.org This phenomenon occurs when molecules co-eluting from the liquid chromatography column interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed (or occasionally enhanced) signal and inaccurate quantification. nih.gov

The primary reason for using a deuterated internal standard like this compound is to correct for these matrix effects. cerilliant.comclearsynth.com Because the internal standard co-elutes and shares the same chemical properties as the analyte, it is subjected to the same degree of ion suppression. nih.govresearchgate.net The instrument measures the ratio of the analyte to the internal standard, and since both signals are suppressed proportionally, the ratio remains a reliable measure of the analyte's true concentration. However, it is important to note that perfect correction is not always guaranteed. In some cases, a slight chromatographic separation between the deuterated and non-deuterated compounds (known as the deuterium (B1214612) isotope effect) can cause them to experience slightly different degrees of ion suppression, which can be a source of error. myadlm.orgresearchgate.net Despite this, the use of a deuterated standard remains the most robust and widely accepted method for mitigating matrix effects in quantitative mass spectrometry. researchgate.net

| Sample ID | Analyte Peak Area (No IS) | IS Peak Area | Analyte/IS Ratio | Observed Ion Suppression | Interpretation |

|---|---|---|---|---|---|

| Standard in Solvent | 1,000,000 | 2,000,000 | 0.50 | 0% | Baseline response with no matrix effect. |

| Sample A (Low Suppression) | 800,000 | 1,600,000 | 0.50 | 20% | Analyte signal is suppressed, but the IS signal is suppressed proportionally, yielding the correct ratio. |

| Sample B (High Suppression) | 400,000 | 800,000 | 0.50 | 60% | Severe signal suppression is corrected by the IS, demonstrating its utility in highly complex matrices. nih.govresearchgate.net |

Investigations into Metabolic Pathways and Pharmacokinetic Dynamics

Elucidation of In Vivo and In Vitro Biotransformation Pathways

The biotransformation of 2-Phenylethyl-D9-amine, a deuterated isotopologue of phenylethylamine (PEA), is a critical area of investigation for understanding its physiological and pharmacological effects. The metabolic fate of this compound is intricately linked to a series of enzymatic reactions that modify its structure, leading to the formation of various metabolites.

Identification of Primary and Secondary Metabolites

The metabolism of phenylethylamine, and by extension its deuterated form, involves several key transformations. The primary and most significant metabolite formed from PEA is phenylacetic acid (PAA) wada-ama.org. This conversion is a result of oxidative deamination. When deuterated beta-phenylethylamine is administered, corresponding deuterated metabolites are formed, including para-hydroxyphenylacetic acid and meta-hydroxyphenylacetic acid nih.gov.

Further investigations have identified other potential metabolites. For instance, a pilot elimination study of orally administered PEA identified a promising secondary metabolite, 2-(3-hydroxyphenyl)acetamide (B1355161) sulfate (B86663), designated as M1, which could serve as a biomarker for PEA administration wada-ama.org. The metabolism of alkyl amines can also lead to a variety of primary and secondary metabolites, including N-dealkylated, N-hydroxylated, and N-oxygenated species, through sequential metabolic processes nih.gov.

Table 1: Identified Metabolites of Phenylethylamine and its Deuterated Analogs

| Parent Compound | Metabolite | Metabolic Process |

|---|---|---|

| Phenylethylamine | Phenylacetic acid wada-ama.org | Oxidative deamination |

| Phenylethylamine | 2-(3-hydroxyphenyl)acetamide sulfate (M1) wada-ama.org | Hydroxylation, Acetylation, Sulfation |

| Deuterated beta-phenylethylamine | Deuterated para-hydroxyphenylacetic acid nih.gov | Hydroxylation, Deamination |

Role of Cytochrome P450 Enzymes and Monoamine Oxidases in Xenobiotic and Endogenous Metabolism

The metabolism of phenylethylamine is predominantly carried out by two key enzyme systems: Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes.

Monoamine Oxidases (MAO): MAO enzymes are crucial for the degradation of biogenic and dietary amines clinpgx.org. There are two main isoforms, MAO-A and MAO-B. MAO-B preferentially metabolizes phenylethylamine clinpgx.orgnih.gov. This enzymatic action is the primary route for the catabolism of PEA, converting it to phenylacetaldehyde, which is then rapidly oxidized to phenylacetic acid wikipedia.org. The extensive first-pass metabolism of orally ingested PEA by MAO-B in the small intestine significantly limits its bioavailability wada-ama.orgwikipedia.org. The use of this compound is particularly insightful here, as deuterium (B1214612) substitution on the alpha carbon of the side chain results in a profound kinetic isotope effect, making the deuterated compound a poorer substrate for MAO nih.gov. This reduced rate of metabolism enhances its persistence in biological systems nih.govnih.gov.

Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including about 25% of commonly prescribed drugs omicsonline.org. Studies have shown that CYP2D6 is involved in the oxidation of phenethylamine (B48288) derivatives nih.gov. The binding and oxidation process can lead to O-demethylation and subsequent ring hydroxylation nih.gov. Further research on N-substituted phenylethylamine derivatives has demonstrated that metabolism can be catalyzed by multiple CYP isozymes, including CYP2B6, CYP2C19, and CYP2D6 nih.gov. These enzymes can catalyze reactions like N-dealkylation, highlighting the diverse metabolic pathways influenced by the CYP system nih.gov.

Table 2: Key Enzymes in Phenylethylamine Metabolism

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

|---|---|---|

| Monoamine Oxidase (MAO) | MAO-B clinpgx.orgnih.govmdpi.com | Preferential oxidation and primary catabolism of PEA. |

Application in Metabolic Flux Analysis in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell or organism nih.govnih.gov. This is achieved by introducing stable isotope-labeled substrates, or tracers, into a biological system and tracking the incorporation of the isotope into downstream metabolites nih.govisotope.com.

This compound serves as an ideal tracer for such studies. The deuterium labels act as a "tag," allowing researchers to follow the journey of the amine through various metabolic routes. While deuterated substrates are sometimes used less frequently than ¹³C or ¹⁵N labels due to potential exchange with unlabeled hydrogen atoms, they are invaluable for tracing specific hydrogen and carbon atom transfers nih.govresearchgate.net. By measuring the isotopic enrichment in metabolites over time, researchers can construct a detailed map of metabolic activity, revealing how different pathways contribute to cellular function under various conditions. This approach provides a dynamic view of metabolism that is not achievable through static measurements of metabolite concentrations alone nih.gov.

Deuterated Tracers in Pharmacokinetic and Pharmacodynamic Studies

Deuterated compounds like this compound are instrumental in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond, can significantly alter the metabolic rate of a compound, providing a unique tool to study its biological journey.

Assessment of Absorption, Distribution, and Elimination Kinetics

The use of deuterated tracers allows for the precise assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Orally administered phenylethylamine has limited bioavailability due to extensive first-pass metabolism, primarily by MAO enzymes in the liver and intestines wada-ama.orgwikipedia.org.

Deuterium substitution, as in this compound, significantly slows this metabolism nih.gov. This reduction in the rate of enzymatic degradation leads to a longer persistence of the compound in the body and enhanced penetration into tissues like the brain nih.govnih.gov. By tracking the concentrations of the deuterated compound and its metabolites in plasma, urine, and various tissues over time, researchers can accurately quantify key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.

Permeation Studies Across Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances in the bloodstream. Understanding how compounds cross this barrier is crucial for the development of CNS-active drugs. Phenylethylamine is known to cross the blood-brain barrier nih.gov.

Deuterated tracers are particularly useful in these studies. The enhanced persistence of deuterated PEA in the brain, due to its slower metabolism by MAO, makes it an excellent tool for studying BBB transport mechanisms nih.govnih.gov. By administering this compound and measuring its concentration in the brain parenchyma and cerebrospinal fluid, researchers can quantify the rate and extent of its permeation. These studies help to elucidate the transport mechanisms involved and can inform strategies to improve the delivery of therapeutic agents to the brain.

Investigations into this compound: Metabolic Fates and Pharmacokinetic Profile

The deuterated compound this compound, a heavy isotope-labeled analog of the trace amine 2-phenylethylamine, is a valuable tool in metabolic and pharmacokinetic research. Its altered metabolic stability and distinct mass spectrometric signature allow for detailed investigations into metabolic pathways, comparative pharmacokinetic dynamics, and the discovery and validation of biomarkers.

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs

The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter its pharmacokinetic profile. This phenomenon, known as the kinetic isotope effect, is particularly relevant for compounds like 2-phenylethylamine that undergo extensive metabolism. The primary metabolic pathway for 2-phenylethylamine is oxidative deamination catalyzed by monoamine oxidase (MAO), leading to the formation of phenylacetic acid. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of this bond, a rate-limiting step in the metabolism of 2-phenylethylamine, more difficult for the deuterated analog.

One study on a tetra-deuterated analog of phenylethylamine demonstrated that deuterium substitution significantly potentiated the amine's effects on motor activity in rats, which was attributed to its longer persistence in the brain due to being a poorer substrate for monoamine oxidase. nih.gov

Table 1: Anticipated Comparative Pharmacokinetic Parameters of 2-Phenylethylamine and this compound

| Parameter | 2-Phenylethylamine (Non-Deuterated) | This compound (Deuterated) | Expected Change with Deuteration |

| Cmax (Maximum Plasma Concentration) | Lower | Higher | Increase |

| Tmax (Time to Maximum Concentration) | Shorter | Longer | Increase |

| AUC (Area Under the Curve) | Smaller | Larger | Increase |

| t1/2 (Elimination Half-life) | Shorter | Longer | Increase |

This table is illustrative and based on the established principles of the kinetic isotope effect. Specific values would require direct experimental comparison.

Biomarker Discovery and Validation Utilizing Deuterated Probes

Deuterated compounds like this compound are invaluable tools in the field of metabolomics for the discovery and validation of biomarkers. Their utility stems from their ability to act as tracers in biological systems and as superior internal standards for quantitative analysis using mass spectrometry.

In biomarker discovery, stable isotope labeling, including the use of deuterated compounds, allows researchers to trace the metabolic fate of a molecule through complex biochemical pathways. By administering this compound to a biological system (e.g., cell cultures, animal models), scientists can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the appearance of deuterated metabolites. This approach, known as stable isotope-resolved metabolomics (SIRM), can help to elucidate novel metabolic pathways and identify previously unknown metabolites that may serve as potential biomarkers for diseases or drug responses. nih.govtandfonline.comcreative-proteomics.com The distinct mass shift introduced by the deuterium atoms allows for the unambiguous identification of metabolites derived from the administered probe against the background of endogenous, non-labeled molecules. nih.govtandfonline.comacs.org

Once potential biomarkers are identified, their validation requires accurate and precise quantification. This is where this compound serves as an ideal internal standard in bioanalytical methods. In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard is considered the "gold standard" because its chemical and physical properties are nearly identical to the analyte being measured, but it is distinguishable by its mass.

When quantifying endogenous 2-phenylethylamine or its metabolites as potential biomarkers, adding a known amount of this compound to the sample allows for highly accurate and precise measurements. The deuterated standard co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any analytical variability can be normalized, leading to reliable quantification of the biomarker. This robust validation is a critical step in establishing a new biomarker for clinical or research use.

Studies on Isotopic Effects and Chemical Reaction Mechanisms

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Enzyme-Catalyzed Reactions

In the realm of enzymology, deuterated substrates like 2-phenylethylamine analogues are instrumental in dissecting the intricate steps of catalytic cycles. A prime example is the study of monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of neurotransmitters.

The oxidation of phenylethylamine by MAO is a key reaction in neurochemistry. Studies using deuterated phenylethylamine have been pivotal in establishing that the cleavage of the C-H bond at the alpha-carbon of the ethylamine (B1201723) side chain is the rate-limiting step in this enzymatic process. When deuterium is substituted for hydrogen at this position, a significant decrease in the reaction rate is observed, a hallmark of a primary kinetic isotope effect. This indicates that the C-H bond is broken in the slowest step of the reaction, providing crucial information about the transition state of the reaction. Computational studies have further supported these experimental findings, suggesting a hydride transfer mechanism as the key step in the oxidation of phenylethylamine by MAO. researchgate.netnih.govnih.govacs.org

The magnitude of the DKIE can also offer insights into the geometry of the transition state. A large DKIE value often suggests a transition state where the hydrogen (or deuterium) is symmetrically located between the donor and acceptor atoms.

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. pediaa.com In the case of MAO-catalyzed oxidation of phenylethylamine, the significant slowing of the reaction with alpha-deuterated substrate is a clear indication of a primary KIE. nih.gov

Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. nih.govwikipedia.org These effects are typically much smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs can provide valuable information about changes in hybridization or the steric environment of the reaction center during the transition state. For instance, a change in hybridization from sp3 to sp2 at a carbon atom adjacent to the reaction center can lead to a normal secondary KIE. While less pronounced, these effects are crucial for building a complete picture of the reaction mechanism. nih.gov

The presence of deuterium in a substrate can influence how effectively an enzyme can bind and process it. In the case of MAO, studies have shown that deuterated phenylethylamine is a poorer substrate compared to its non-deuterated counterpart. nih.gov This is a direct consequence of the higher activation energy required to break a C-D bond compared to a C-H bond.

This reduced efficiency can be quantified by comparing the kinetic parameters of the enzyme for both the deuterated and non-deuterated substrates. The Michaelis constant (Km), which reflects substrate binding affinity, and the catalytic rate constant (kcat), which represents the turnover number, are key metrics. A significant decrease in kcat for the deuterated substrate, as observed with MAO, directly reflects the impact of the isotope effect on the rate-limiting C-H bond cleavage step. clinpgx.orgnih.gov

Below is a conceptual data table illustrating the typical effect of deuteration on the kinetic parameters of an enzyme like MAO acting on phenylethylamine.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | DKIE (kH/kD on kcat) |

|---|---|---|---|---|

| 2-Phenylethylamine | 150 | 10 | 6.7 x 104 | ~7 |

| 2-Phenylethyl-α,α-d2-amine | 155 | 1.4 | 0.9 x 104 |

This table presents hypothetical data based on typical findings in the literature to illustrate the deuterium kinetic isotope effect.

Mechanistic Elucidation in Organic and Organometallic Synthesis

Beyond enzymatic reactions, 2-Phenylethyl-D9-amine and other deuterated amines are invaluable tools for unraveling the mechanisms of complex organic and organometallic transformations.

In many organic reactions, the movement of hydrogen atoms or protons is a central feature of the mechanism. Isotopic labeling with deuterium allows chemists to track the fate of specific hydrogen atoms throughout a reaction sequence. For example, in reactions involving hydrogen atom transfer (HAT), the use of a deuterated substrate can help identify the source and destination of the transferred hydrogen atom. acs.orgscripps.edu If a deuterium atom is transferred instead of a hydrogen atom, this can be readily detected in the product by techniques such as mass spectrometry or NMR spectroscopy. This provides direct evidence for the proposed HAT pathway.

Similarly, in reactions involving proton exchange, deuterated compounds can be used to follow the movement of protons between different molecules or within the same molecule. This is particularly useful in studying acid-base catalysis and tautomerization processes.

In the development of new catalysts, understanding the reaction mechanism is paramount for rational design and optimization. The kinetic isotope effect is a powerful tool in this endeavor. By measuring the KIE for a catalytic reaction using a deuterated substrate like a deuterated phenylethylamine derivative, researchers can determine whether C-H bond activation is involved in the rate-determining step. nih.gov

This information is crucial for catalyst improvement. For instance, if a large KIE is observed, it suggests that the C-H bond-breaking step is a major kinetic bottleneck. Efforts can then be focused on designing a catalyst that lowers the activation energy of this specific step. Conversely, a small or non-existent KIE might indicate that other steps, such as ligand exchange or product dissociation, are rate-limiting, guiding the optimization strategy in a different direction. acs.orgnih.gov

The following table provides a conceptual illustration of how KIE data can inform the understanding of a hypothetical organometallic C-H activation reaction.

| Catalyst System | Substrate | Rate Constant (k, s-1) | KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Catalyst A | Amine-H | 0.10 | 5.0 | C-H bond activation is likely rate-determining. |

| Amine-D | 0.02 | |||

| Catalyst B | Amine-H | 0.50 | 1.1 | C-H bond activation is not the sole rate-determining step. |

| Amine-D | 0.45 |

This table presents hypothetical data to demonstrate the application of KIE in catalyst development.

Based on the available scientific literature, there is a notable lack of specific research focusing on the direct application of this compound in stereo- and regiochemical studies. While deuterated compounds are fundamental tools in elucidating reaction mechanisms and stereochemical pathways, dedicated studies involving the ninefold-deuterated isotopologue of phenylethylamine are not prominently documented in publicly accessible research.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables on this particular subject as requested. The use of deuterated substrates in such studies is a broad and well-established field, but specific examples and data for this compound are not available in the searched scientific literature.

Emerging Research Trajectories and Interdisciplinary Perspectives

Advancements in Deuterium (B1214612) Labeling Strategies for Complex Molecules

The synthesis of deuterated molecules like 2-Phenylethyl-D9-amine has been significantly advanced by modern labeling strategies that offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods springernature.com. A prominent technique is the Hydrogen Isotope Exchange (HIE), which has become a primary method for late-stage functionalization, allowing for the direct replacement of hydrogen with deuterium in complex molecules researchgate.netacs.org.

Recent breakthroughs include the use of iridium-based catalysts for C-H functionalization, which exhibit high reactivity and selectivity for specific positions within a molecule researchgate.net. For instance, certain iridium complexes can selectively deuterate the ortho-position of anilines with high levels of deuterium incorporation researchgate.net. In addition to metal catalysis, visible-light photocatalytic deuteration reactions have emerged as a powerful alternative, offering a practical method for late-stage modification of synthetic intermediates in medicinal chemistry researchgate.net. These advanced methods overcome the limitations of older techniques which often required harsh conditions and had poor selectivity springernature.com.

| Labeling Strategy | Description | Key Advantages | Catalyst/Reagent Examples |

|---|---|---|---|

| Iridium-Catalyzed HIE | Direct C-H activation and exchange with a deuterium source, catalyzed by an iridium complex. researchgate.net | High selectivity, broad substrate scope, excellent functional group tolerance. researchgate.net | Monometallic iridium complexes, Iridium nanoparticles. acs.org |

| Photocatalytic Deuteration | Uses visible light to initiate the deuteration process, often involving a photosensitizer. researchgate.net | Mild reaction conditions, useful for late-stage functionalization. researchgate.net | Semiconductor nanosheets (e.g., CdSe). springernature.com |

| Reductive Deuteration | Involves the reduction of a functional group with a deuterium source. researchgate.net | Can incorporate multiple deuterium atoms in a single step. researchgate.net | D₂ gas with metal nanoparticles (e.g., RuNP@PVP). researchgate.net |

Integration of Deuterated Probes in Systems Biology and Network Pharmacology

Deuterated compounds are invaluable tools in systems biology and network pharmacology for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other bioactive molecules acs.orgnih.gov. The use of stable-isotope-labeled internal standards (SILS) is critical for quantitative mass spectrometry studies, enabling precise tracking of a compound's fate within a biological system acs.org.

In systems biology, deuterated probes like this compound can be used to trace metabolic pathways. By replacing hydrogen with deuterium at specific sites, researchers can monitor how molecules are metabolized, identify the resulting metabolites, and understand the rates of these biotransformations aquigenbio.comsimsonpharma.com. This is particularly important in network pharmacology, where understanding how a drug interacts with multiple targets and pathways is essential. The kinetic isotope effect imparted by deuteration can stabilize metabolically vulnerable C-H bonds, leading to a more favorable pharmacokinetic profile, which can be crucial for maintaining therapeutic efficacy and reducing off-target effects nih.govresearchgate.netnih.gov.

| Field of Study | Application of Deuterated Probes | Key Insights Gained |

|---|---|---|

| Systems Biology | Metabolic pathway tracing. simsonpharma.com | Identification of metabolites, understanding of biotransformation rates. aquigenbio.com |

| Network Pharmacology | Studying drug-target interactions and ADME properties. acs.orgnih.gov | Improved pharmacokinetic profiles, elucidation of complex biochemical pathways. aquigenbio.com |

| Pharmacokinetics | Use as stable isotope tracers to measure absorption, distribution, and elimination. aquigenbio.com | More precise determination of drug half-life and bioavailability. aquigenbio.com |

Computational Chemistry and Molecular Dynamics Simulations for Isotope Effect Prediction

Computational chemistry provides powerful tools for predicting and interpreting the kinetic isotope effects (KIEs) observed with deuterated compounds. These methods allow researchers to model reaction mechanisms at a molecular level and understand how isotopic substitution influences reaction rates researchgate.netacs.org. A significant focus of these computational approaches is to accurately model the potential energy surface of a reaction nih.gov.

One advanced approach combines quantum mechanics and molecular mechanics (QM/MM) potentials. In this method, the core chemical processes of bond breaking and forming are modeled with high-level electronic structure theory, while the surrounding environment (like a protein or solvent) is treated with classical molecular mechanics nih.gov. Furthermore, path integral simulations can be used to incorporate quantum mechanical effects such as zero-point energy and tunneling, which are crucial for accurately calculating KIEs nih.govnih.gov. Molecular dynamics (MD) simulations are also employed to study the dynamic behavior of deuterated molecules and their interactions with their environment, providing insights into how isotopic substitution affects conformational changes and binding affinities nih.govchemrxiv.org.

| Computational Method | Description | Application in Isotope Effect Prediction |

|---|---|---|

| QM/MM Potentials | A hybrid method where the reactive center is treated with quantum mechanics and the surroundings with molecular mechanics. nih.gov | Provides an accurate representation of the potential energy surface for bond-breaking/forming events. nih.gov |

| Path Integral Simulations | A formulation of quantum mechanics that allows for the inclusion of quantum effects like tunneling in simulations. nih.govnih.gov | Accurately computes KIEs by directly calculating the ratio of quantum partition functions for different isotopes. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. nih.gov | Investigates the structural and dynamic consequences of deuteration on protein-ligand interactions and conformational stability. nih.govchemrxiv.org |

Development of Novel Analytical Platforms for Enhanced Sensitivity and Specificity

The analysis of deuterated compounds requires highly sensitive and specific analytical techniques. Recent years have seen the development of novel platforms that can precisely quantify deuteration levels and identify the location of deuterium atoms within a molecule. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics by monitoring the exchange of amide protons with deuterium from a solvent mdpi.com. The data analysis for HDX-MS is complex, involving the identification of peptides, extraction of isotopic patterns, and calculation of deuteration levels, often facilitated by specialized software mdpi.comacs.org.

Another emerging technique is Deuterium Metabolic Imaging (DMI), which uses magnetic resonance spectroscopy (MRS) to detect deuterated substrates and their metabolic products in vivo oup.comnih.gov. DMI is non-invasive and does not use ionizing radiation, making it a safe alternative to methods like Positron Emission Tomography (PET) for longitudinal studies oup.comnih.gov. For precise structural analysis of small, complex deuterated molecules in mixtures, Molecular Rotational Resonance (MRR) spectroscopy has proven to be a powerful tool. MRR provides a complete description of the isotopic composition, revealing the structural identity and percent composition of each isotopomer in a sample acs.org.

| Analytical Platform | Principle | Primary Application | Advantages |

|---|---|---|---|

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of exchange between amide hydrogens on a protein and deuterium in a solvent to probe protein conformation and dynamics. mdpi.com | Structural biology; protein-ligand interactions. mdpi.com | Provides information on protein dynamics and conformational changes. mdpi.com |

| Deuterium Metabolic Imaging (DMI) | Uses Magnetic Resonance Spectroscopy (MRS) to detect signals from deuterated substrates and their metabolites in vivo. oup.comnih.gov | In vivo metabolic studies; oncology and neurology research. oup.com | Non-invasive, no ionizing radiation, can track downstream metabolites. oup.comnih.gov |

| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase to provide precise structural information. acs.org | Isotopic purity analysis; structural identification of isotopomers. acs.org | Unambiguously identifies different isotopomers in a complex mixture. acs.org |

Applications in Neuroscience Research for Neurotransmitter Dynamics and Receptor Interactions

In neuroscience, deuterated compounds are instrumental for studying the complex dynamics of neurotransmitters and their interactions with receptors. The 2-phenethylamine scaffold is a core component of many endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are central to mood, movement, and stress responses mdpi.com. The metabolism of these monoamine neurotransmitters is a key area of investigation in various neurological and psychiatric disorders nih.govacs.org.

Deuterated analogs of neurotransmitters or their precursors can be used to slow down metabolic degradation, for example, by monoamine oxidase (MAO), allowing for more detailed study of their pathways nih.gov. This is particularly valuable in Positron Emission Tomography (PET) imaging, where radiolabeled and deuterated tracers can be used to visualize and quantify receptor density and neurotransmitter release nih.govscispace.com. For instance, deuterated versions of PET tracers have been developed to improve pharmacokinetics and slow the rate of trapping, which enhances the sensitivity of binding to changes in enzyme levels like MAO-B nih.gov. Furthermore, Deuterium Metabolic Imaging (DMI) with deuterated glucose allows for non-invasive mapping of glucose uptake and metabolism in the brain, providing insights into the metabolic dysfunction associated with diseases like stroke and Alzheimer's nih.gov.

| Research Area | Application of Deuterated Probes | Example Technique | Key Findings |

|---|---|---|---|

| Neurotransmitter Metabolism | Slowing the rate of enzymatic degradation (e.g., by MAO) to study metabolic pathways. nih.gov | In vitro assays with deuterated substrates. | Elucidation of metabolic pathways and enzyme kinetics. nih.gov |

| Receptor Imaging | Use of deuterated PET radiotracers to improve pharmacokinetic properties and reduce unwanted metabolites. nih.gov | Positron Emission Tomography (PET). nih.gov | Enhanced sensitivity for quantifying receptor binding and enzyme activity in the brain. nih.gov |

| Brain Energy Metabolism | Tracking the uptake and conversion of deuterated glucose into downstream metabolites like lactate (B86563) and glutamate. nih.gov | Deuterium Metabolic Imaging (DMI). oup.comnih.gov | Non-invasive mapping of metabolic activity and dysfunction in neurological diseases. nih.gov |

Q & A

Basic Research Questions

Q. What are the key isotopic labeling considerations for synthesizing 2-Phenylethyl-D9-amine, and how do they impact experimental design?

- Methodological Answer : The deuterium labeling pattern (D9) requires precise control over hydrogen-deuterium exchange during synthesis. For example, deuteration at the β-ethyl positions (CD2-CD2) and aromatic ring (C6D5) must be confirmed via -NMR to ensure >98% isotopic purity . Researchers should use deuterated reagents (e.g., D2O, DCl) and verify intermediates via mass spectrometry (MS) to minimize isotopic scrambling. Contamination by non-deuterated analogs can skew pharmacokinetic or metabolic studies .

Q. How can researchers validate the structural integrity of this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use high-resolution LC-MS/MS with deuterium-specific fragmentation patterns. For instance, the loss of CD2 groups in collision-induced dissociation (CID) generates unique product ions (e.g., m/z 130 → 84). Cross-validate with -NMR to confirm deuterium placement in the aromatic ring and ethyl chain . Ensure calibration standards match the deuterated form to avoid misquantification .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Deuterated amines are prone to H/D exchange in aqueous environments. Stability studies should include:

- pH-dependent degradation assays (e.g., 2–12 pH range, monitored via UV-Vis at 254 nm).

- Thermal stability tests (e.g., 4°C, 25°C, 40°C) with LC-MS quantification.

- Light exposure controls to prevent photodegradation of the aromatic ring .

Advanced Research Questions

Q. How does isotopic labeling (D9) influence the metabolic pathways of this compound compared to its non-deuterated analog?

- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can slow enzymatic oxidation. For example, CYP450-mediated N-dealkylation rates may decrease by 20–30% due to C-D bond strength. Use dual-isotope tracer studies (e.g., -labeled vs. D9-labeled) in hepatocyte incubations to quantify pathway divergence. MS-based metabolomics can identify deuterium-retaining metabolites .

Q. What strategies resolve contradictions in reported binding affinities of this compound to trace amine-associated receptors (TAARs)?

- Methodological Answer : Discrepancies often arise from receptor isoform specificity or assay conditions. Recommended approaches:

- Surface plasmon resonance (SPR) with purified TAAR1 vs. TAAR5 to isolate binding kinetics.

- Competitive radioligand assays using -labeled phenethylamine analogs to control for deuterium-induced conformational changes .

- Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific interactions .

Q. How can computational modeling predict deuterium-induced conformational changes in this compound during molecular dynamics simulations?

- Methodological Answer : Employ density functional theory (DFT) to model C-D bond vibrational frequencies and compare them to C-H bonds. Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields parameterized for deuterium. Validate against experimental Raman spectroscopy data to ensure accuracy in torsional angle predictions .

Data Contradiction Analysis

Q. Why do some studies report higher aqueous solubility for this compound compared to its non-deuterated form?

- Methodological Answer : Contradictions may stem from impurities (e.g., residual deuterated solvents like DMSO-d6) or measurement techniques. Address by:

- Purity verification : Use Karl Fischer titration for water content and GC-MS for solvent residues.

- Shake-flask method standardization : Pre-saturate aqueous phases with deuterated amine to equilibrium, followed by HPLC-UV quantification .

Q. How to reconcile discrepancies in reported deuterium retention rates during in vivo metabolism studies?

- Methodological Answer : Variability often arises from interspecies differences in enzyme expression (e.g., human vs. rodent CYP450 isoforms). Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.